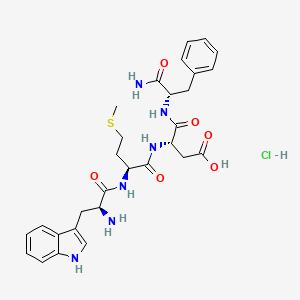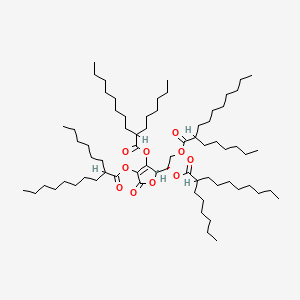
Swainsonine
Descripción general
Descripción
Swainsonine is an indolizidine alkaloid . It is a potent inhibitor of Golgi alpha-mannosidase II, an immunomodulator, and a potential chemotherapy drug . As a toxin in locoweed, it also is a significant cause of economic losses in livestock industries, particularly in North America .
Synthesis Analysis
Enantioselective synthesis of (+)-swainsonine was achieved in 9 steps, with 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .
Molecular Structure Analysis
The molecular formula of Swainsonine is C8H15NO3 . The InChi Code is InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6 (11)8 (12)7 (5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 .
Chemical Reactions Analysis
The key feature of the synthesis of Swainsonine is the tactical combination of reactions: organocatalyzed aldolization/reductive amination . This allows for a rapid construction of highly functionalized heterocyclic systems .
Physical And Chemical Properties Analysis
Swainsonine has a molecular weight of 173.2 g/mol . It is a crystalline solid . Its solubility in DMF, DMSO, and Ethanol is 10 mg/ml, and in PBS (pH 7.2) it is 0.25 mg/ml .
Aplicaciones Científicas De Investigación
Fungal Biosynthesis
Swainsonine is a cytotoxic alkaloid produced by fungi . Genome sequence analyses have revealed that these fungi share an orthologous gene cluster, SWN, necessary for swainsonine biosynthesis . The orders of fungi which contained orthologous swainsonine genes include Pleosporales, Onygenales, Hypocreales, Chaetothyriales, Xylariales, Capnodiales, Microthyriales, Caliciales, Patellariales, Eurotiales, and a species of the Leotiomycetes .
Phylogenetic Comparison
The phylogenetic data suggest that in some orders that the SWN cluster was gained once from a common ancestor while in other orders it was likely gained several times from one or more common ancestors . The data also show that rearrangements and inversions of the SWN cluster happened within a genus as species diverged .
Livestock Poisoning Prevention
Swainsonine-containing plants are poisonous and widely distributed in grasslands around the world . Poisoning by these plants can cause livestock deaths and economic losses to herdsmen . A sustained-release injection has been developed for the prevention of poisoning by swainsonine-containing plants . This formulation is safe and can maintain an effective blood drug concentration for up to 5 days .
Anticancer Drug Development
Swainsonine has been shown to have potential as a new anticancer drug . It’s being studied for its potential in cancer treatment.
Mycotoxin Analysis
Swainsonine is a mycotoxin, and its movement from mycelia into the culture media can be decreased by silencing of swnT in S. leguminicola .
Neural Network Modeling
A feed foreword neural network with three neurons, agitation, aeration and incubation hours as input and six hidden neurons (one hidden layer) with one output, swainsonine production, was created in MATLAB version 7.6.0 . This model can be used to optimize the production of swainsonine.
Mecanismo De Acción
Target of Action
Swainsonine’s primary target is Golgi alpha-mannosidase II . This enzyme plays a crucial role in the process of N-linked glycosylation, a type of protein modification that occurs in the Golgi apparatus . By inhibiting this enzyme, Swainsonine disrupts the normal function of the Golgi apparatus .
Mode of Action
Swainsonine interacts with its target by acting as a potent inhibitor of Golgi alpha-mannosidase II . This interaction disrupts the process of N-linked glycosylation, leading to the induction of hybrid-type glycans . These glycans have a Man5GlcNAc2 core with processing on the 3-arm that resembles complex-type glycans .
Biochemical Pathways
The inhibition of Golgi alpha-mannosidase II by Swainsonine affects the N-linked glycosylation pathway . This disruption leads to the production of hybrid-type glycans, which can have downstream effects on various cellular processes .
Pharmacokinetics
It’s known that swainsonine can reduce the toxicity of certain chemotherapy drugs, suggesting it might influence drug bioavailability .
Result of Action
The molecular and cellular effects of Swainsonine’s action are diverse. It’s known to stimulate macrophages, which can enhance the body’s immune response . Additionally, Swainsonine’s disruption of the N-linked glycosylation pathway can lead to changes in protein function, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of Swainsonine can be influenced by various environmental factors. For instance, Swainsonine is produced by certain fungi that inhabit specific plants . The production of Swainsonine can be influenced by factors such as the host plant species and the specific environmental conditions where the plant is growing .
Safety and Hazards
Direcciones Futuras
Swainsonine is produced by multiple fungi and has roles in mutualistic symbioses and diseases of plants and animals . Future directions in sampling, and genetics and genomics of endophytic fungi are being discussed . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering .
Propiedades
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046356 | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Swainsonine | |
CAS RN |
72741-87-8 | |
| Record name | Swainsonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridolgosir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDOLGOSIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144 °C | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
